molecular formula C11H14INO2 B398267 4-iodo-N-(3-methoxypropyl)benzamide

4-iodo-N-(3-methoxypropyl)benzamide

Cat. No.: B398267
M. Wt: 319.14g/mol
InChI Key: SKGIXFVYTNCFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-(3-methoxypropyl)benzamide is a benzamide derivative featuring an iodine atom at the 4-position of the benzene ring and a 3-methoxypropyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of approximately 307.14 g/mol. The compound is synthesized via coupling 4-iodobenzoic acid with 3-methoxypropylamine using coupling agents like HBTU in dimethyl sulfoxide (DMSO) under basic conditions .

The iodine substituent enhances its utility in imaging, while the 3-methoxypropyl group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14g/mol

IUPAC Name

4-iodo-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H14INO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

SKGIXFVYTNCFRY-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Ring

The electronic and steric properties of benzamide derivatives are heavily influenced by substituents at the 4-position. Key analogs include:

Table 1: Substituent Comparison
Compound Name Substituent (4-position) Key Properties Biological/Industrial Relevance Reference
4-Iodo-N-(3-methoxypropyl)benzamide Iodo High lipophilicity; polarizable; suitable for radioimaging Radiopharmaceuticals, antiviral research
4-Chloro-N-(3-methoxypropyl)-...benzamide Chloro Smaller size; electron-withdrawing; reduced steric hindrance CNS-targeting agents (hypothesized)
4-Amino-N-(3-methoxypropyl)benzamide Amino Electron-donating; improves solubility; potential for hydrogen bonding Intermediate in drug discovery
4-Fluoro-N-(...-3-methoxypropyl)benzamide Fluoro High electronegativity; small size; enhances metabolic stability Antimicrobial candidates
  • Iodine vs. Chloro/Fluoro : The iodine atom’s large atomic radius and polarizability make it ideal for radiopharmaceutical applications, whereas chloro and fluoro analogs are more suited for therapeutic agents due to their smaller size and metabolic stability .

Variations in the N-Substituent

The N-substituent modulates steric effects, solubility, and target interactions:

Table 2: N-Substituent Comparison
Compound Name N-Substituent Key Features Applications Reference
This compound 3-Methoxypropyl Ether oxygen enhances solubility; flexible alkyl chain Broad-spectrum research
4-Iodo-N-(4-oxobutyl)benzamide 4-Oxobutyl Ketone group introduces polarity; potential for conjugation Radioiodination studies
4-Chloro-N-(3-methoxypropyl)-...benzamide 3-Methoxypropyl + piperidinyl Chiral center (3S); aromatic interactions CNS or receptor-targeted agents
Quinazolinedione derivatives (e.g., 52) Quinazolinyl-methyl Bulky heterocycle; enhances target specificity RSV inhibition
  • 3-Methoxypropyl : Balances hydrophilicity and lipophilicity, making it versatile for diverse applications.
  • Piperidinyl/Phenylethyl Groups : Introduce chirality and aromaticity, critical for receptor binding in CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.